InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13 (10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2
.
This compound is primarily synthesized in laboratory settings and is used in pharmaceutical research and development. It falls under the category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound is also recognized by several identifiers, including its CAS number 50606-58-1 and its InChI key OVWSFXNSJDMRPV-UHFFFAOYSA-N .
The synthesis of 1-benzyl-3-piperidone hydrochloride hydrate typically involves several steps, starting from benzylamine. The general synthetic route includes:
The molecular structure of 1-benzyl-3-piperidone hydrochloride hydrate features a piperidine ring substituted with a benzyl group at the nitrogen atom and a ketone functional group at the third position. The structural formula can be represented as:
1-Benzyl-3-piperidone hydrochloride hydrate can participate in various chemical reactions, including:
These reactions are crucial for synthesizing more complex organic molecules used in medicinal chemistry.
The mechanism of action for 1-benzyl-3-piperidone hydrochloride hydrate primarily involves its interaction with biological targets through its piperidine moiety. This compound has been studied for its potential pharmacological effects, particularly in modulating neurotransmitter systems.
1-Benzyl-3-piperidone hydrochloride hydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 225.72 g/mol |
Melting Point | 105–107 °C |
Appearance | Cream to pale brown powder |
Solubility | Soluble in water |
Assay Purity | ≥94% (on free base) |
Water Content | ≤8% |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
1-Benzyl-3-piperidone hydrochloride hydrate has several scientific applications:
The synthesis of 1-benzyl-3-piperidone hydrochloride hydrate hinges on strategic alkylation and cyclization techniques. A prominent approach involves the direct N-alkylation of 3-hydroxypyridine with benzyl halides (e.g., benzyl chloride or bromide) under reflux conditions (100–110°C) in toluene or ethyl acetate. This step yields the quaternary ammonium salt ("Product A") with a molar ratio of 3-hydroxypyridine to benzyl halide optimized at 1:1.1–1.5 for complete conversion [1] [10]. Alternative routes employ 3-piperidinone precursors, where reductive alkylation using benzaldehyde and sodium borohydride in ethanol achieves N-benzylation. However, this method requires stringent pH control during workup (adjusted to pH 1–2 with HCl, then to pH 13–14 with NaOH) to isolate the free base ("Product B") before oxidation [1] [6]. Recent innovations focus on minimizing side products through phase-transfer catalysts like benzyltriethylammonium chloride, which accelerates benzylation in biphasic solvent systems (e.g., toluene/water) at lower temperatures (60–70°C) [10].
Table 1: Alkylation Methods for 1-Benzyl Intermediates
Starting Material | Benzylating Agent | Solvent | Catalyst | Yield Range |
---|---|---|---|---|
3-Hydroxypyridine | Benzyl chloride | Toluene | None (reflux) | 85–90% |
3-Piperidinone | Benzaldehyde | Ethanol | NaBH₄ (0–5°C) | 75–82% |
3-Hydroxypyridine | Benzyl bromide | Toluene/water | Benzyltriethylammonium Cl | 88–92% |
Solvent choice critically impacts the efficiency of quaternary ammonium salt formation and subsequent reductions. Polar aprotic solvents like dichloromethane (DCM) facilitate Swern oxidation but are unsuitable for benzylation due to poor reflux temperatures. Instead, high-boiling solvents (toluene, ethyl acetate) enable efficient N-alkylation at 105°C [1]. For sodium borohydride reduction of the pyridinium intermediate, alcoholic solvents (methanol, ethanol) are essential due to their proton-donating capacity and compatibility with hydride reagents. Phase-transfer catalysts (PTCs), such as tetrabutylammonium hydrogen sulfate or dodecyltrimethylammonium chloride, enhance reactivity in biphasic systems by shuttling ions between aqueous and organic phases (e.g., toluene/water). This allows alkali carbonates to deprotonate intermediates efficiently, reducing reaction times by 30–40% compared to non-catalyzed methods [10]. Crucially, solvent pairs must be immiscible to leverage PTC advantages, with ethyl acetate/water and toluene/water being optimal for extractions [1] [10].
Table 2: Solvent Systems for Key Synthetic Steps
Reaction Step | Recommended Solvent | Alternative | Phase-Transfer Catalyst | Temperature |
---|---|---|---|---|
N-Alkylation | Toluene | Ethyl acetate | Benzyltriethylammonium chloride | 100–110°C |
NaBH₄ Reduction | Ethanol | Methanol | Not applicable | 0–25°C |
Swern Oxidation | Dichloromethane | Tetrahydrofuran | Not applicable | −78°C |
Salt Formation | Ethyl acetate | Acetonitrile | None | 0–10°C |
Crystallization of 1-benzyl-3-piperidone hydrochloride hydrate demands precise control of solvent polarity, temperature, and acid stoichiometry. Post-Swern oxidation, the crude free base is dissolved in ethyl acetate and treated with pre-saturated HCl/ethyl acetate solution until pH 1–2. Slow cooling (0–5°C) of this mixture precipitates the hydrochloride hydrate, which is isolated via filtration [1] [9]. Hydrate stability is ensured by maintaining stoichiometric water during crystallization; anhydrous conditions cause desolvation and oiling out. For high-purity pharmaceutical intermediates (>99%), recrystallization from ethanol-water (4:1 v/v) eliminates sodium borohydride-derived boric acid impurities. This step reduces residual metals to <10 ppm, meeting pharmacopeial standards [3] [7]. Industrial-scale purification employs continuous extraction with chloroform or DCM to remove non-polar byproducts before acidification, improving crystal morphology and bulk density by 15–20% [9] [10]. Storage at 0–8°C preserves hydrate integrity, as higher temperatures promote dehydration and discoloration (browning) [3] [7].
Alkali metal carbonates (K₂CO₃, Na₂CO₃) serve dual roles in optimizing 1-benzyl-3-piperidone synthesis: as mild bases for deprotonation and as scavengers for hydrogen halides. During benzylation, K₂CO₃ (1.5 equiv) in toluene/water systems neutralizes HCl generated from benzyl chloride, preventing acid-mediated degradation of the pyridine nucleus [10]. Sodium carbonate (10–15% aqueous solution) also features in workup protocols, where it adjusts pH during borohydride reduction to stabilize the intermediate prior to oxidation [1]. Compared to stronger bases (e.g., NaOH), carbonates minimize hydrolysis of ester or amide impurities, improving overall yields by 8–12%. In phase-transfer-catalyzed reactions, K₂CO₃ outperforms Na₂CO₃ due to higher solubility in organic-aqueous interfaces, facilitating faster ion exchange [10].
Table 3: Alkali Carbonate Performance in Synthesis
Base | Concentration | Reaction Step | Advantage | Yield Impact |
---|---|---|---|---|
K₂CO₃ | 1.5 equiv | N-Alkylation | Halide scavenging, minimal hydrolysis | +10–12% |
Na₂CO₃ | 10% aq. solution | Post-reduction workup | pH control without epimerization | +5–8% |
NaHCO₃ | 5% aq. solution | Acid wash | Gentle removal of acidic impurities | +3–5% |
Scaling 1-benzyl-3-piperidone hydrochloride hydrate production faces three key bottlenecks:
Table 4: Scalability Solutions for Industrial Production
Challenge | Laboratory Approach | Industrial Solution | Outcome |
---|---|---|---|
Cryogenic oxidation | Dry ice/acetone bath | Continuous flow microreactors | Eliminates batch cooling lag |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0